molecular formula C10H9F3O2 B13517081 (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid

(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid

Cat. No.: B13517081
M. Wt: 218.17 g/mol
InChI Key: RYLOHTVBYHZHMN-QMMMGPOBSA-N
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Description

(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biochemical pathways that are influenced by the compound, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4,4,4-Trifluoro-3-phenylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

    (3S)-4,4,4-Trifluoro-3-phenylbutanone: Similar structure but with a ketone group instead of a carboxylic acid group.

    (3S)-4,4,4-Trifluoro-3-phenylbutylamine: Similar structure but with an amine group instead of a carboxylic acid group.

Uniqueness

(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid is unique due to its combination of a trifluoromethyl group and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(3S)-4,4,4-trifluoro-3-phenylbutanoic acid

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)/t8-/m0/s1

InChI Key

RYLOHTVBYHZHMN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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